5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]
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Overview
Description
5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] is a chemical compound with the molecular formula C₁₁H₁₁BrO and a molecular weight of 239.11 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
The synthesis of 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the cyclobutane ring. This can be achieved through a [2+2] cycloaddition reaction.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through intramolecular cyclization reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The spirocyclic structure provides stability and unique spatial orientation, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] include:
5’-chloro-3’H-spiro[cyclobutane-1,1’-isobenzofuran]: This compound has a chlorine atom instead of bromine, which affects its reactivity and applications.
5’-fluoro-3’H-spiro[cyclobutane-1,1’-isobenzofuran]:
5’-iodo-3’H-spiro[cyclobutane-1,1’-isobenzofuran]: The iodine atom introduces unique reactivity patterns compared to bromine.
The uniqueness of 5’-bromo-3’H-spiro[cyclobutane-1,1’-isobenzofuran] lies in its specific reactivity due to the bromine atom and the stability provided by the spirocyclic structure.
Properties
IUPAC Name |
6-bromospiro[1H-2-benzofuran-3,1'-cyclobutane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-9-2-3-10-8(6-9)7-13-11(10)4-1-5-11/h2-3,6H,1,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAXOPIGODYBAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CO2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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